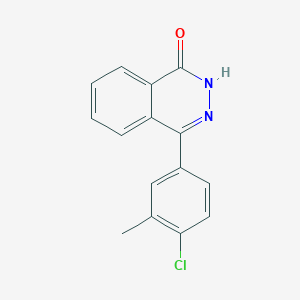
4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the phthalazinone class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one typically involves the reaction of 4-chloro-3-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the phthalazinone core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the phthalazinone ring to form dihydrophthalazinones.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, phthalazinones can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenyl)phthalazin-1(2H)-one
- 4-(3-Methylphenyl)phthalazin-1(2H)-one
- 4-(4-Bromophenyl)phthalazin-1(2H)-one
Uniqueness
4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity compared to other phthalazinone derivatives.
Propiedades
Número CAS |
141123-12-8 |
|---|---|
Fórmula molecular |
C15H11ClN2O |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
4-(4-chloro-3-methylphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H11ClN2O/c1-9-8-10(6-7-13(9)16)14-11-4-2-3-5-12(11)15(19)18-17-14/h2-8H,1H3,(H,18,19) |
Clave InChI |
OGZKAXCPOIFUFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


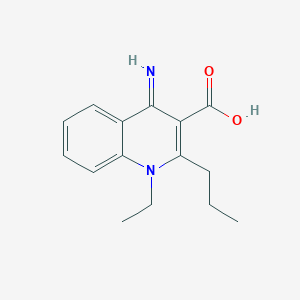
![5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12915193.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide](/img/structure/B12915195.png)
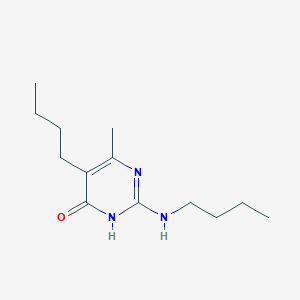
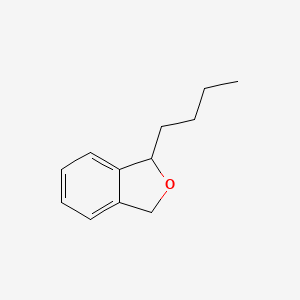

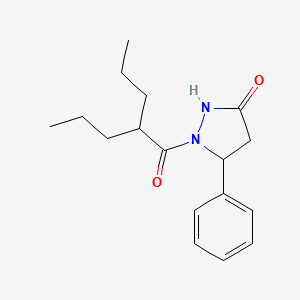
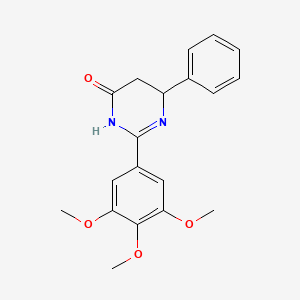
![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
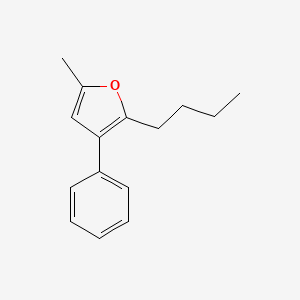
![1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915255.png)

![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)
![(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12915285.png)
